N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC17782907
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2S2 |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2 |
| Standard InChI Key | YPQIXPWBGUDEGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises:
-
Thiophene ring: A five-membered aromatic heterocycle with one sulfur atom.
-
Sulfonamide group: A functional group (-SO₂NH-) known for its role in drug-receptor interactions.
-
2-Amino-2-phenylethyl side chain: A chiral center with a primary amine and phenyl group, potentially influencing stereoselective binding.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₄N₂O₂S₂ | |
| Molecular weight | 282.38 g/mol | |
| SMILES | C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N | |
| InChIKey | YPQIXPWBGUDEGE-UHFFFAOYSA-N |
The hydrochloride salt form (CAS 1423033-23-1) adds a chlorine atom, resulting in a molecular weight of 318.84 g/mol .
Stereochemical Considerations
The presence of a chiral center at the 2-amino-2-phenylethyl group implies possible enantiomeric forms. No experimental data on optical activity or resolution methods are available, necessitating chiral chromatography or asymmetric synthesis for future studies .
Predicted Physicochemical Behavior
Collision Cross-Section (CCS) Profiles
Ion mobility spectrometry predictions for adducts provide insights into gas-phase behavior, critical for mass spectrometry-based quantification:
Table 2: Predicted CCS Values (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]⁺ | 283.05696 | 160.1 |
| [M+Na]⁺ | 305.03890 | 168.5 |
| [M-H]⁻ | 281.04240 | 163.4 |
| Data sourced from PubChem predictions . |
The ±5 Ų variation between adducts suggests conformational flexibility under ionization, which may impact analytical method development.
Solubility and Stability
While experimental logP or pKa values are unavailable, the sulfonamide group (pKa ~10–11) and primary amine (pKa ~9–10) imply pH-dependent solubility. The hydrochloride salt likely enhances aqueous solubility at physiological pH .
Synthetic Pathways and Purification
Proposed Synthesis
A plausible route involves:
-
Sulfonation of thiophene with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
-
Reaction with 1,2-diamino-1-phenylethane under basic conditions.
Table 3: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | ClSO₃H, 0–5°C, 2 hr | 65–75% |
| 2 | Et₃N, DCM, RT, 12 hr | 50–60% |
| 3 | HCl (gas), Et₂O, 0°C | 85–90% |
| Theoretical yields based on analogous syntheses . |
| Code | Recommendation |
|---|---|
| P261 | Avoid inhalation of dust |
| P280 | Wear gloves/eye protection |
| P305 | Rinse eyes immediately if exposed |
| Adapted from GHS guidelines . |
Future Research Directions
-
Pharmacokinetic Profiling: Assess metabolic stability using human liver microsomes.
-
Target Deconvolution: High-throughput screening against kinase or GPCR panels.
-
Salt Optimization: Compare hydrochloride, mesylate, and phosphate salts for bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume